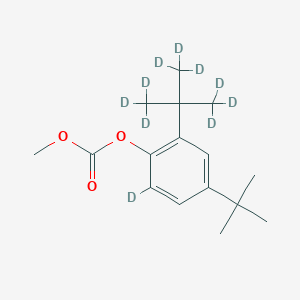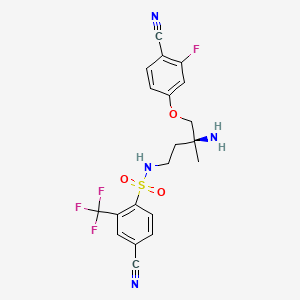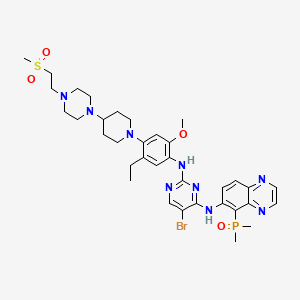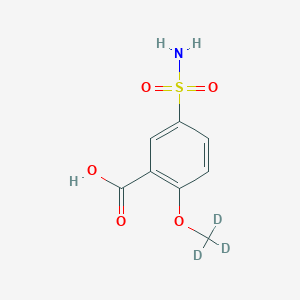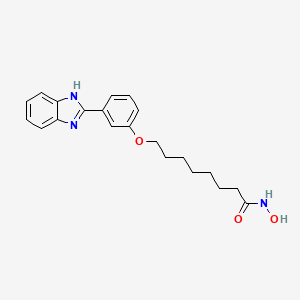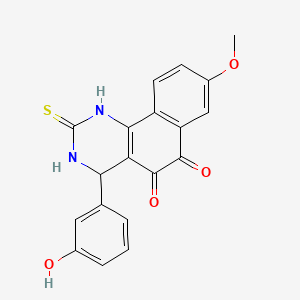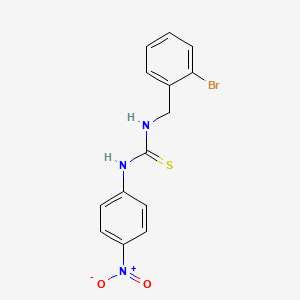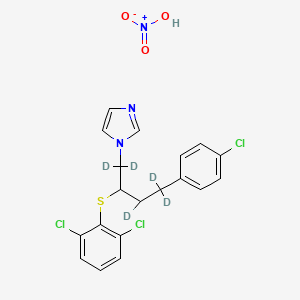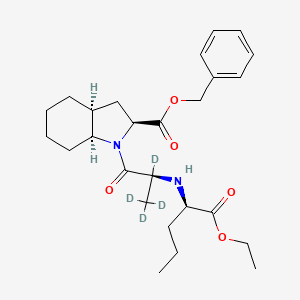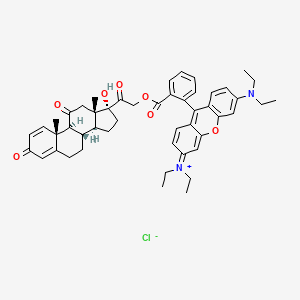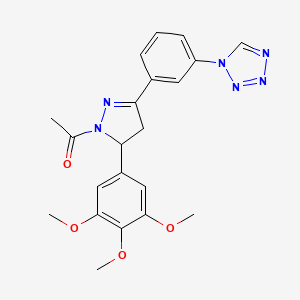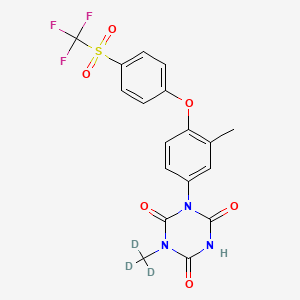
Ponazuril-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ponazuril-d3 is a deuterated form of Ponazuril, a triazine anticoccidial drug. It is primarily used in veterinary medicine to treat protozoal infections, such as equine protozoal myeloencephalitis in horses, caused by Sarcocystis neurona . This compound is a stable isotope-labeled compound, which makes it useful in various scientific research applications, including pharmacokinetic studies.
Métodos De Preparación
The preparation of Ponazuril-d3 involves several synthetic routes and reaction conditions. One method includes the synthesis of 3-methyl-4-(4-phenoxy trifluoromethyl sulfide)-nitrobenzene, followed by the reduction to 3-methyl-4-(4-phenoxy trifluoromethyl sulfide)-aniline. This intermediate is then converted to 3-methyl-4-(4-phenoxy trifluoromethyl sulfide)-phenyl isocyanate, which undergoes cyclization to form 1-[3-methyl-4-(4-phenoxy trifluoromethyl sulfide)-m-methylphenyl]-1,3,5-triazine-2,4,6-trione, and finally Ponazuril . Industrial production methods focus on optimizing yield and minimizing environmental impact, often avoiding hazardous reagents like phosgene and hydrazine hydrate .
Análisis De Reacciones Químicas
Ponazuril-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and other substitution reactions can modify the aromatic rings. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide, and halogenating agents like chlorine.
Aplicaciones Científicas De Investigación
Ponazuril-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Helps in studying the metabolism and pharmacokinetics of Ponazuril in various animal models.
Medicine: Investigated for its potential use in treating protozoal infections in animals.
Industry: Used in the development of new veterinary drugs and formulations
Mecanismo De Acción
Ponazuril-d3 exerts its effects by inhibiting the activity of protozoal enzymes involved in energy metabolism. It targets the apicoplast, an essential organelle in protozoa, disrupting their ability to synthesize fatty acids and other vital compounds. This leads to the death of the protozoal cells and the resolution of the infection .
Comparación Con Compuestos Similares
Ponazuril-d3 is similar to other triazine compounds like Toltrazuril and Diclazuril. it has unique properties, such as its ability to penetrate the blood-brain barrier, making it effective against central nervous system infections. Unlike Toltrazuril, this compound has a lower toxicity profile and does not affect the host’s immune response .
Similar Compounds
- Toltrazuril
- Diclazuril
- Clazuril
This compound stands out due to its enhanced pharmacokinetic properties and broader spectrum of activity against protozoal infections.
Propiedades
Fórmula molecular |
C18H14F3N3O6S |
|---|---|
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
1-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 |
Clave InChI |
VBUNOIXRZNJNAD-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)C |
SMILES canónico |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


